molecular formula C7H7NO4S B6203832 2-methanesulfonylpyridine-3-carboxylic acid CAS No. 442124-92-7

2-methanesulfonylpyridine-3-carboxylic acid

Cat. No.: B6203832
CAS No.: 442124-92-7
M. Wt: 201.20 g/mol
InChI Key: ISOWZOJTYNRCSL-UHFFFAOYSA-N
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Description

2-Methanesulfonylpyridine-3-carboxylic acid is an organic compound with the molecular formula C7H7NO4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methanesulfonyl group attached to the second carbon and a carboxylic acid group attached to the third carbon of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methanesulfonylpyridine-3-carboxylic acid typically involves the sulfonation of pyridine derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds.

Scientific Research Applications

2-Methanesulfonylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methanesulfonylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the methanesulfonyl group, making it less reactive in certain reactions.

    2-Methanesulfonylpyridine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    Methanesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

Uniqueness: 2-Methanesulfonylpyridine-3-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical and biological applications.

Properties

CAS No.

442124-92-7

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

2-methylsulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10)

InChI Key

ISOWZOJTYNRCSL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)C(=O)O

Purity

95

Origin of Product

United States

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